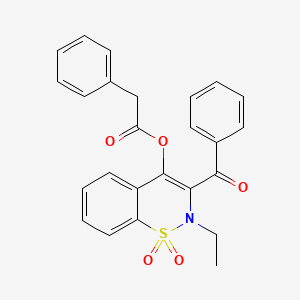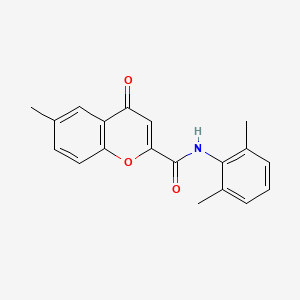![molecular formula C17H16ClN5O3S2 B11391329 5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide](/img/structure/B11391329.png)
5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole moiety: This step may involve the reaction of an appropriate thiadiazole precursor with the pyrimidine intermediate.
Chlorination and sulfonylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.
Substitution: The chloro group in the pyrimidine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with diverse functionalities.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of the target, leading to the observed biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the combination of the pyrimidine ring with the thiadiazole moiety and the presence of the chloro and methanesulfonyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H16ClN5O3S2 |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3S2/c1-3-13-22-23-16(27-13)21-15(24)14-12(18)8-19-17(20-14)28(25,26)9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,21,23,24) |
Clave InChI |
FOXFRKFRLOEANC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11391260.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11391265.png)

![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11391277.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11391279.png)
![5-Ethyl-7-methyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391293.png)


![2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11391310.png)
![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11391321.png)
![3-(4-chlorophenyl)-2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11391327.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11391337.png)
![2-fluoro-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11391342.png)
![10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11391349.png)
